Product packaging for 2-Amino-5-bromo-4-methylbenzaldehyde(Cat. No.:)

2-Amino-5-bromo-4-methylbenzaldehyde

Cat. No.: B12461964
M. Wt: 214.06 g/mol
InChI Key: LUVYCXRJTVALQY-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methylbenzaldehyde is a multifunctional aromatic aldehyde that serves as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. The presence of bromo, amino, and aldehyde functional groups on the benzaldehyde core makes it a versatile building block for constructing more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals . Aromatic aldehydes, as a class, are known to react with amino groups in proteins to form Schiff bases, a key molecular initiating event studied in skin sensitization research . As a specialized research chemical, it requires specific storage conditions to maintain stability; it is recommended to keep it in a dark place under an inert atmosphere . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO B12461964 2-Amino-5-bromo-4-methylbenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

2-amino-5-bromo-4-methylbenzaldehyde

InChI

InChI=1S/C8H8BrNO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,10H2,1H3

InChI Key

LUVYCXRJTVALQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C=O)N

Origin of Product

United States

Reactivity Profiles and Transformational Chemistry of 2 Amino 5 Bromo 4 Methylbenzaldehyde

Condensation Reactions Involving the Aldehyde and Amino Functionalities

The proximate amino and aldehyde groups are the primary centers of reactivity in 2-Amino-5-bromo-4-methylbenzaldehyde, readily participating in condensation reactions. These reactions are fundamental to forming larger, more complex molecules.

Formation of Schiff Bases and Imine Derivatives

The reaction between a carbonyl compound and a primary amine to form an imine, or Schiff base, is a classic condensation reaction in organic chemistry. mdpi.com this compound can participate in this reaction in two principal ways due to its bifunctional nature.

Firstly, the aldehyde group can react with an external primary amine through nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to yield the corresponding N-substituted imine. Aromatic aldehydes, such as the title compound, are known to form stable Schiff bases. mdpi.comresearchgate.net

Secondly, the primary amino group of this compound can act as the nucleophile, reacting with an external aldehyde or ketone. This versatility makes it a useful building block for creating a wide array of imine derivatives, which are significant in coordination chemistry and as intermediates for synthesizing bioactive compounds. researchgate.netresearchgate.net The general stability of these aromatic Schiff bases facilitates their isolation and use in subsequent synthetic steps. mdpi.com

Table 1: General Scheme for Schiff Base Formation

Reactant AReactant BProduct TypeGeneral Structure of Product
This compoundPrimary Amine (R-NH₂)Schiff Base (Imine)Schiff Base from Aldehyde
Aldehyde/Ketone (R-CO-R')This compoundSchiff Base (Imine)Schiff Base from Amine

Acid-Catalyzed Self-Condensation Pathways and Oligomerization

Theoretically, the bifunctional nature of this compound allows for self-condensation or oligomerization under certain conditions, particularly with acid catalysis. In such a pathway, the amino group of one molecule could act as a nucleophile, attacking the protonated aldehyde group of a second molecule. Repeated instances of this reaction would lead to the formation of dimers, trimers, and eventually oligomeric or polymeric chains linked by imine bonds.

While this type of reaction is mechanistically plausible, specific research detailing the controlled acid-catalyzed self-condensation of this compound is not extensively documented in scientific literature. The reaction would likely compete with other pathways, and achieving a defined oligomer length would present a significant synthetic challenge.

Cyclization Reactions and Heterocyclic Compound Formation Utilizing this compound as a Precursor

The most significant utility of this compound in synthetic chemistry is its role as a key building block in multicomponent reactions (MCRs) to form diverse heterocyclic scaffolds. Its aldehyde functionality is crucial for initiating these complex cyclization cascades.

Synthesis of Imidazopyridines and Related Nitrogen Heterocycles

Imidazopyridines are a class of fused nitrogen heterocycles with significant applications in medicinal chemistry. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component method for synthesizing imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov In this reaction, this compound can serve as the aldehyde component, reacting with a 2-aminopyridine (B139424) and an isonitrile in the presence of a catalyst. The reaction proceeds through the formation of an imine from the aldehyde and the 2-aminopyridine, which then undergoes cyclization with the isonitrile to construct the final fused heterocyclic ring system.

Table 2: Imidazopyridine Synthesis via Groebke–Blackburn–Bienaymé Reaction

Aldehyde ComponentAmine ComponentIsonitrile ComponentResulting Heterocycle
This compound2-AminopyridineR-NCSubstituted Imidazo[1,2-a]pyridine

Benzoxazole (B165842) and Chromene Derivative Synthesis

This compound is an effective aldehyde source for creating oxygen-containing heterocycles like benzoxazoles and chromenes.

Benzoxazoles are typically formed through the condensation of a 2-aminophenol (B121084) with an aldehyde. organic-chemistry.orgnih.gov In this synthesis, this compound reacts with a substituted 2-aminophenol. The reaction is often catalyzed by an acid and involves the initial formation of a Schiff base, followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the imine carbon, leading to the stable, aromatic benzoxazole ring after dehydration. organic-chemistry.org

Chromene derivatives , specifically 2-amino-4H-chromenes, are readily synthesized through a one-pot, three-component reaction. chemmethod.comnih.gov This process involves the condensation of an aldehyde, malononitrile, and an activated phenol (B47542) (such as resorcinol (B1680541) or 2-naphthol). chemmethod.comrsc.org this compound acts as the aldehyde component, which first undergoes a Knoevenagel condensation with malononitrile. The resulting intermediate then participates in a Michael addition with the phenol, followed by an intramolecular cyclization and tautomerization to yield the final 2-amino-4H-chromene product. chemmethod.com

Table 3: Benzoxazole and Chromene Synthesis

HeterocycleReactant 1Reactant 2Reactant 3General Product Structure
BenzoxazoleThis compound2-AminophenolN/ABenzoxazole Structure
2-Amino-4H-chromeneThis compoundMalononitrilePhenol (e.g., 2-Naphthol)Chromene Structure

Pyrimidine-5-carbonitrile Architectures

Substituted pyrimidines are of great interest in medicinal and agrochemical research. arkat-usa.org A robust method for synthesizing 4-amino-5-pyrimidinecarbonitrile derivatives is a three-component cyclocondensation reaction. arkat-usa.orgnih.gov This reaction utilizes an aldehyde, malononitrile, and an N-unsubstituted amidine hydrochloride.

In this synthesis, this compound serves as the aldehyde component. The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and malononitrile. The resulting benzylidenemalononitrile (B1330407) intermediate then reacts with the amidine, which acts as a binucleophile, leading to a cyclization and tautomerization sequence that affords the highly substituted 4-aminopyrimidine-5-carbonitrile (B127032) core. This method is noted for its efficiency and ability to generate molecular diversity. arkat-usa.org

Table 4: Pyrimidine-5-carbonitrile Synthesis

Reactant 1Reactant 2Reactant 3Resulting Heterocycle
This compoundMalononitrileAmidine (R-C(NH)NH₂)4-Amino-5-pyrimidinecarbonitrile

Nucleophilic and Electrophilic Reactivity Studies of the Substituted Aromatic Ring

The reactivity of the aromatic ring in this compound towards electrophilic and nucleophilic substitution is governed by the interplay of the electronic effects of its four substituents: the amino (-NH2), bromo (-Br), methyl (-CH3), and formyl (-CHO) groups.

In this compound, the positions on the aromatic ring are influenced as follows:

Position 3: Ortho to the strongly activating amino group and meta to the deactivating formyl group. This position is highly activated and the most likely site for electrophilic attack.

Position 6: Para to the activating amino group, but also ortho to the deactivating formyl group. This position is also activated, but to a lesser extent than position 3.

Due to the strong activation by the amino group, the aromatic ring is highly susceptible to electrophilic substitution reactions. However, the presence of the deactivating formyl group and the sterically hindering bromo and methyl groups can influence the regioselectivity and reaction rates.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic ReagentPredicted Major ProductReaction Conditions
Br₂/FeBr₃2-Amino-3,5-dibromo-4-methylbenzaldehydeCatalytic FeBr₃, inert solvent
HNO₃/H₂SO₄2-Amino-5-bromo-4-methyl-3-nitrobenzaldehydeMild nitrating conditions to avoid oxidation of the aldehyde and amino groups
SO₃/H₂SO₄This compound-3-sulfonic acidFuming sulfuric acid

Nucleophilic aromatic substitution is less common for this electron-rich aromatic ring. However, the presence of the bromine atom allows for potential substitution reactions under forcing conditions or through organometallic intermediates.

Oxidation-Reduction Chemistry Relevant to Functional Group Manipulation and Derivatization

The functional groups of this compound—the aldehyde and the amino group—are susceptible to a variety of oxidation and reduction reactions, which are crucial for its derivatization.

Oxidation Reactions:

The aldehyde group can be readily oxidized to a carboxylic acid. The choice of oxidizing agent is critical to avoid the oxidation of the sensitive amino group.

Table 2: Oxidation of this compound

Oxidizing AgentProductNotes
Potassium permanganate (B83412) (KMnO₄)2-Amino-5-bromo-4-methylbenzoic acidReaction conditions need to be carefully controlled to prevent over-oxidation. rsc.org
Silver(I) oxide (Ag₂O)2-Amino-5-bromo-4-methylbenzoic acidTollens' reagent provides a mild and selective oxidation of the aldehyde.
Sodium chlorite (B76162) (NaClO₂)2-Amino-5-bromo-4-methylbenzoic acidA mild and efficient method for oxidizing aldehydes in the presence of an electron scavenger.

Reduction Reactions:

The aldehyde group can be selectively reduced to an alcohol, or both the aldehyde and the nitro group (if introduced) can be reduced.

Table 3: Reduction of this compound and its Derivatives

Reducing AgentSubstrateProductNotes
Sodium borohydride (B1222165) (NaBH₄)This compound(2-Amino-5-bromo-4-methylphenyl)methanolA mild reducing agent that selectively reduces the aldehyde. rsc.org
Lithium aluminum hydride (LiAlH₄)This compound(2-Amino-5-bromo-4-methylphenyl)methanolA powerful reducing agent; will also reduce other functional groups if present. orgsyn.org
Catalytic Hydrogenation (H₂/Pd-C)2-Amino-5-bromo-4-methyl-3-nitrobenzaldehyde2,3-Diamino-5-bromo-4-methylbenzaldehydeCan selectively reduce a nitro group in the presence of an aldehyde under controlled conditions.

The amino group can also undergo reactions such as diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. orgsyn.org This intermediate is highly versatile and can be used to introduce a variety of other functional groups.

Computational and Theoretical Investigations of 2 Amino 5 Bromo 4 Methylbenzaldehyde and Its Analogs

Density Functional Theory (DFT) Studies for Molecular and Electronic Structure Elucidation

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For a molecule like 2-Amino-5-bromo-4-methylbenzaldehyde, this process involves determining the precise bond lengths, bond angles, and dihedral angles.

Computational studies on substituted benzaldehydes, such as 2-bromo-5-fluorobenzaldehyde (B45324) and 4-bromo-2-fluorobenzaldehyde, have shown the existence of conformational isomers, typically O-cis and O-trans rotamers, which differ by the orientation of the aldehyde group's oxygen atom relative to the adjacent substituent. researchgate.net For these halogenated benzaldehydes, the O-trans isomer is generally found to be the more stable form. researchgate.net A similar conformational analysis for this compound would be essential to identify its most stable conformer, which serves as the basis for all further computational analyses. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, are standard for such optimizations. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) Analog (5-Bromo-2-Hydroxybenzaldehyde) Data derived from studies on analogs as a predictive model.

ParameterCalculated Value (Å/°)Experimental Value (Å/°)
C-C Bond Lengths1.3 - 1.41.3 - 1.4
C-O Bond Length~1.2~1.2
C-Br Bond Length~1.9~1.9
C-C-C Bond Angles~120~120

Note: This table represents typical data obtained from DFT calculations on analogs like 5-Bromo-2-Hydroxybenzaldehyde. nih.gov The actual values for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Gap

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for an Analog Data based on theoretical calculations for 2-amino-5-bromo benzaldehyde.

Molecular OrbitalEnergy (eV)
HOMO-6.32
LUMO-8.18
Energy Gap (ΔE) 1.86

Note: Data is illustrative, based on findings for analogs like those in DNBT, DNAF, and DNTO studies, as specific values for 2-amino-5-bromo benzaldehyde are not available. nih.gov

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.deq-chem.com A key feature of NBO analysis is its ability to quantify delocalization effects and intramolecular charge transfer (ICT) through second-order perturbation theory. youtube.com This analysis calculates the stabilization energy E(2) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Vibrational Spectroscopy Simulations and Assignments (FT-IR, FT-Raman)

Computational simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are invaluable for interpreting experimental data. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. These theoretical spectra, when scaled to correct for systematic errors, often show excellent agreement with experimental spectra, aiding in the precise assignment of vibrational bands to specific atomic motions. researchgate.netnih.gov

For substituted benzaldehydes, theoretical studies have successfully assigned vibrational modes, including the characteristic C=O stretching of the aldehyde group, C-H stretching and bending modes, and vibrations of the aromatic ring. researchgate.netinference.org.uk In a study on 2-amino-4-methyl benzonitrile, a related compound, DFT methods were used to interpret the FT-IR and FT-Raman spectra. researchgate.net For this compound, DFT simulations would be used to predict its vibrational spectrum, allowing for the assignment of key functional group vibrations, such as the N-H stretches of the amino group, the C=O stretch of the aldehyde, the C-Br stretch, and various modes associated with the substituted benzene (B151609) ring.

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Benzaldehyde Analog Illustrative data based on studies of similar compounds, like 2-chloroquinoline-3-carboxaldehyde. nih.gov

Vibrational ModeCalculated (Scaled) Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
N-H stretch~3400~3400Amino Group
C-H stretch (aldehyde)~2820~2819Aldehyde Group
C=O stretch~1700~1703Carbonyl Group
C-C stretch (ring)~1600~1597Aromatic Ring
C-Br stretch~650~650Bromo Group

Note: Frequencies are representative and based on data from various substituted benzaldehydes. nih.govinference.org.uk A precise analysis requires specific calculations for the target molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Correlation with Experimental Data

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts can be correlated with experimental data to confirm the molecular structure. nih.gov

Optical Properties and Time-Dependent DFT (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited-state properties of molecules, including their optical absorption spectra (UV-Vis). researchgate.netprinceton.edu TD-DFT calculates the energies of electronic transitions and their corresponding oscillator strengths, which allows for the simulation of the UV-Vis spectrum. emerald.com

Studies on analogs like 2-amino-5-bromo benzaldehyde and 5-Bromo-2-Hydroxybenzaldehyde have utilized TD-DFT to complement experimental UV-Vis measurements. nih.govresearchgate.net These calculations help assign absorption bands to specific electronic transitions, such as π→π* and n→π* transitions. For this compound, the combination of the chromophoric aldehyde group and the auxochromic amino and bromo groups on the benzene ring is expected to result in characteristic absorption bands in the UV-visible region. TD-DFT calculations would elucidate the nature of these transitions, providing insight into how the electronic structure changes upon photoexcitation.

Quantum Chemical Descriptors and Reactivity Prediction

The prediction of molecular reactivity and the elucidation of electronic properties through computational chemistry have become indispensable tools in modern chemical research. For this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide significant insights into its behavior. Although a comprehensive computational study focused solely on this compound is not extensively available in the public domain, the principles of its reactivity can be understood by examining related substituted benzaldehydes. A 2023 study highlighted the use of DFT for analyzing the molecular structure and optical properties of 2-amino-5-bromo benzaldehyde, indicating that such calculations can determine electronic properties like HOMO-LUMO energies and local reactivity descriptors. researchgate.net

The reactivity of a substituted benzaldehyde is intricately linked to the electronic nature of its substituents. The interplay of the electron-donating amino (-NH₂) group and the electron-withdrawing but ortho, para-directing bromo (-Br) group, along with the weakly electron-donating methyl (-CH₃) group, governs the electron density distribution within the aromatic ring and on the carbonyl group of this compound. In aromatic systems, electron-donating groups tend to increase the electron density on the carbonyl carbon, which can influence its susceptibility to nucleophilic attack. stackexchange.com Conversely, electron-withdrawing groups decrease this density.

Quantum chemical descriptors are instrumental in quantifying these electronic effects. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Frontier Molecular Orbitals and Reactivity Indices

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. A higher HOMO energy indicates a greater ability to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For substituted benzaldehydes, the nature and position of the substituents significantly modulate these orbital energies. For instance, studies on various substituted benzaldehydes have shown that electron-donating groups, such as amino groups, raise the HOMO energy level, making the molecule a better electron donor. researchgate.netnih.gov Halogen substituents like bromine have a dual effect: they are inductively electron-withdrawing but can also donate electron density through resonance. mdpi.com

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Benzaldehyde-6.89-1.984.913.12
4-Aminobenzaldehyde-5.65-1.544.115.23
4-Bromobenzaldehyde-6.95-2.154.802.18
4-Methylbenzaldehyde-6.67-1.894.783.54

Note: The data in this table is illustrative and compiled from various computational studies on substituted benzaldehydes to demonstrate general trends. The exact values can vary depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is another powerful tool for predicting reactivity. It visualizes the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In a typical substituted benzaldehyde, the oxygen atom of the carbonyl group is a region of high negative potential, making it a prime site for protonation and interaction with electrophiles. The carbonyl carbon, conversely, is electron-deficient. The substituents on the aromatic ring will alter the potential distribution across the ring itself. The amino group in this compound would enhance the negative potential around the ortho and para positions relative to it, while the bromo group would have a more complex influence.

Advanced Spectroscopic and Structural Elucidation Methodologies in Chemical Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Functional Group and Structural Assignments

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its specific functional groups. The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations. For the related compound, 2-Amino-5-bromobenzaldehyde (B112427), these are observed at 3424 cm⁻¹ and 3322 cm⁻¹, respectively. orgsyn.org The presence of the aldehyde group (-CHO) is confirmed by a strong C=O stretching vibration, which for 2-Amino-5-bromobenzaldehyde appears at 1649 cm⁻¹. orgsyn.org Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-Br stretching vibration is anticipated to appear at lower frequencies, typically in the range of 500-700 cm⁻¹. The methyl group (CH₃) would show characteristic C-H stretching and bending vibrations.

Interactive Data Table: Expected FT-IR Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound
Amino (NH₂)Asymmetric Stretch~34242-Amino-5-bromobenzaldehyde orgsyn.org
Amino (NH₂)Symmetric Stretch~33222-Amino-5-bromobenzaldehyde orgsyn.org
Aldehyde (C=O)Stretch~16492-Amino-5-bromobenzaldehyde orgsyn.org
Aromatic C-HStretch3000-3100General
Aromatic C=CStretch1400-1600General
C-BrStretch500-700General

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Amino-5-bromo-4-methylbenzaldehyde would show distinct signals for each type of proton. The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between 9-10 ppm. The protons of the amino group (NH₂) would likely appear as a broad singlet. The aromatic protons will show signals in the aromatic region (6.5-8.0 ppm), with their splitting patterns and chemical shifts influenced by the positions of the amino, bromo, and methyl substituents. The methyl group (CH₃) protons would appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. For the related compound 2-amino-5-methylbenzaldehyde, the methyl protons appear at 2.27 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aldehydic carbon (C=O) is the most downfield signal, expected above 190 ppm. The aromatic carbons will have signals between 110-160 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon will appear at a much higher field, typically between 15-25 ppm. For the related compound 2-amino-5-methylbenzaldehyde, the methyl carbon is observed at 20.1 ppm. researchgate.net

Interactive Data Table: Expected NMR Chemical Shifts (ppm)

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Reference Compound Data (δ, ppm)
¹HAldehyde (-CHO)9.0 - 10.09.83 (2-amino-5-methylbenzaldehyde) researchgate.net
¹HAromatic (Ar-H)6.5 - 8.06.59-7.26 (2-amino-5-methylbenzaldehyde) researchgate.net
¹HAmino (-NH₂)Variable (broad)5.91 (broad, 2-amino-5-methylbenzaldehyde) researchgate.net
¹HMethyl (-CH₃)2.0 - 2.52.27 (2-amino-5-methylbenzaldehyde) researchgate.net
¹³CAldehyde (C=O)>190194.1 (2-amino-5-methylbenzaldehyde) researchgate.net
¹³CAromatic (Ar-C)110 - 160116.2-147.8 (2-amino-5-methylbenzaldehyde) researchgate.net
¹³CMethyl (-CH₃)15 - 2520.1 (2-amino-5-methylbenzaldehyde) researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Molecular Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the molecular packing in the crystal lattice. While specific crystallographic data for this compound are not available, analysis of related structures, such as 2,4-Diacetyl-5-bromothiazole, reveals the importance of halogen bonding in the solid state. researchgate.net For this compound, it is expected that the amino group would participate in hydrogen bonding, influencing the crystal packing.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₈BrNO), the calculated molecular weight is approximately 214.06 g/mol . researchgate.net The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the bromine atom (Br), and potentially the methyl group (CH₃).

UV-Vis-NIR Spectroscopy for Electronic Transitions and Optical Properties Characterization

UV-Vis-NIR spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region due to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The presence of the amino group, a strong auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde (B42025). Studies on similar aminobenzaldehydes show characteristic absorption bands related to the amino and aldehyde functions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements in a compound. For this compound, with the chemical formula C₈H₈BrNO, the theoretical elemental composition can be calculated. Experimental data from elemental analysis would be compared to these theoretical values to confirm the purity and identity of the synthesized compound. For the related compound 2-Amino-5-bromobenzaldehyde (C₇H₆BrNO), the calculated values are C, 42.03%; H, 3.02%; N, 7.00%, which closely match the found experimental values of C, 42.30%; H, 3.02%; N, 7.03%. orgsyn.org

Interactive Data Table: Theoretical Elemental Composition of this compound (C₈H₈BrNO)

ElementSymbolAtomic MassMoles in CompoundMass in CompoundPercentage
CarbonC12.01896.0844.89%
HydrogenH1.00888.0643.77%
BromineBr79.90179.9037.32%
NitrogenN14.01114.016.54%
OxygenO16.00116.007.47%
Total 214.054 100.00%

Advanced Applications and Functionalization in Chemical Sciences

2-Amino-5-bromo-4-methylbenzaldehyde as a Key Building Block in Complex Organic Synthesis

The strategic placement of three distinct functional groups—amine, bromide, and aldehyde—on the benzaldehyde (B42025) scaffold makes this compound a highly useful building block. Each group can undergo a wide range of chemical transformations, often with high selectivity, allowing for the stepwise and controlled construction of intricate molecules.

Synthesis of Polyfunctionalized Aromatic Systems

The inherent reactivity of this compound allows it to be a starting point for a variety of polyfunctionalized aromatic compounds. The aldehyde group is reactive toward nucleophiles and can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Condensation Reactions: The aldehyde functionality readily undergoes condensation reactions, such as Knoevenagel condensations, with active methylene (B1212753) compounds. sigmaaldrich.com

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which can then be reduced to a secondary or tertiary amine, respectively, introducing new functional groups.

Cross-Coupling Reactions: The bromine atom is a key functional group for metal-catalyzed cross-coupling reactions. It enables the formation of new carbon-carbon or carbon-nitrogen bonds through reactions like the Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations. hzsqchem.com

Modification of the Amino Group: The amino group provides nucleophilic character and can be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitutions. hzsqchem.com

The combination of these reactions allows chemists to use this compound as a central scaffold to which various substituents can be added in a controlled manner, leading to highly decorated aromatic systems.

Functional GroupReaction TypePotential Transformation
Aldehyde (-CHO) Knoevenagel CondensationForms α,β-unsaturated carbonyl compounds
Reductive AminationIntroduces new substituted amino groups
IminationForms Schiff bases/imines
Bromine (-Br) Suzuki-Miyaura CouplingForms new C-C bonds with boronic acids
Stille CouplingForms new C-C bonds with organostannanes
Buchwald-Hartwig AminationForms new C-N bonds with amines
Amine (-NH2) Acylation / AmidationForms amides
DiazotizationCan be converted to other functional groups (e.g., -OH, -CN, halogens)

Precursors and Intermediates for Pharmaceuticals and Agrochemicals Development

Substituted aromatic aldehydes are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The structural motifs present in this compound are found in numerous biologically active molecules. Its analogs, such as 2-amino-5-bromo-4-methylpyridine, are recognized as important intermediates for developing pharmaceuticals and agrochemicals. hzsqchem.com

The development of kinase inhibitors, which are pivotal in cancer therapy, often relies on heterocyclic scaffolds that can be synthesized from precursors like this compound. hzsqchem.com For instance, related pyrrolo[2,3-d]pyrimidine structures have been synthesized and evaluated as inhibitors of receptor tyrosine kinases. nih.gov The synthesis of these complex heterocyclic systems often involves the cyclocondensation of a substituted amine with other reagents. nih.gov

Furthermore, the bromo-amino-aromatic substructure is a key component in the synthesis of other bioactive compounds. For example, derivatives of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide have been prepared and shown to possess analgesic and antiproliferative activities. nih.gov The synthesis of such molecules highlights the utility of bromo-amino substituted aromatics as starting materials in medicinal chemistry.

Design and Synthesis of Bioactive Scaffolds (Focus on Chemical Synthesis)

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. mdpi.com this compound is an ideal candidate for such a scaffold due to its multiple, orthogonally reactive functional groups.

The synthesis of bioactive scaffolds can be exemplified by the creation of Schiff base derivatives. Schiff bases derived from related brominated salicylaldehydes have been shown to possess unique biological activities and are used to design and synthesize antibacterial and anti-tumor drugs. google.com The aldehyde group of this compound can be condensed with various amines or hydrazines to create a diverse range of imine-containing scaffolds. These scaffolds can then be further modified using the bromine and amino functionalities.

For example, a synthetic strategy might involve:

Condensation of the aldehyde with a chosen amine to form a Schiff base.

A Suzuki coupling reaction at the bromine position to introduce a new aryl or alkyl group.

Acylation of the amino group to complete the synthesis of a complex, multi-functionalized molecule.

This stepwise approach allows for the systematic variation of substituents around the central benzaldehyde core, which is a key strategy in modern drug discovery for optimizing biological activity and properties.

Contributions to Material Science Research

The electronic and structural properties of this compound suggest its potential utility in the field of material science, particularly in the development of novel organic electronic materials and functional polymers.

Development of Electronic Materials

Organic molecules with extended π-conjugated systems and a combination of electron-donating (amino) and electron-withdrawing (aldehyde) groups are of significant interest for applications in organic electronics. While direct applications of this compound in this field are not extensively documented, its structural features are highly relevant.

Structurally related bromobenzaldehyde derivatives have been investigated for their photophysical properties. For example, 2,5-dihexyloxy-4-bromobenzaldehyde exhibits room-temperature phosphorescence in its crystalline state, a phenomenon attributed to intermolecular halogen bonding involving the bromine atom. beilstein-journals.org This suggests that the bromine atom in this compound could be used to engineer intermolecular interactions in the solid state, potentially leading to materials with interesting photophysical or electronic properties.

The compound's structure is conducive to forming intramolecular charge-transfer complexes, which is a desirable characteristic for materials used in:

Organic Light-Emitting Diodes (OLEDs): As a dopant or part of a larger emissive molecule.

Organic Field-Effect Transistors (OFETs): As a component of the organic semiconductor layer.

Further chemical modification, such as extending the conjugation through reactions at the bromine or aldehyde positions, could tune its electronic properties for specific applications.

Integration into Polymer Chemistry for Enhanced Properties

The reactive aldehyde and amino groups on this compound allow it to be incorporated into polymer structures, either as a monomer or as a functionalizing agent.

As a Monomer: It can undergo polycondensation reactions. For example, reaction with diamines could lead to the formation of poly(azomethine)s or polyimines, which are known for their thermal stability and semiconductor properties.

As a Functional Additive: It can be grafted onto existing polymer backbones to impart specific properties. The bromine atom, for instance, could enhance the flame retardancy of the polymer. The amino and aldehyde groups could serve as reactive sites for cross-linking or for the subsequent attachment of other functional molecules.

Exploration in Nonlinear Optical Materials

The development of materials with nonlinear optical (NLO) properties is crucial for applications in optoelectronics, including optical switching and frequency conversion. While direct studies on the NLO properties of this compound are not extensively documented, its molecular structure contains the key features of a D-π-A (donor-pi-acceptor) system, which is a common design motif for NLO chromophores. The amino group (-NH2) acts as an electron donor, the benzene (B151609) ring serves as the π-conjugated bridge, and the aldehyde group (-CHO) functions as an electron acceptor.

The intramolecular charge transfer from the donor to the acceptor through the π-system is a primary source of high molecular hyperpolarizability (β), a measure of NLO activity. The presence of a bromine atom and a methyl group can further modulate the electronic properties and, consequently, the NLO response.

Derivatives of this compound, such as Schiff bases and chalcones, are classes of compounds often investigated for their NLO properties. The condensation of the aldehyde with various anilines can extend the π-conjugation and enhance the D-π-A character, potentially leading to materials with significant third-order NLO susceptibility (χ(3)).

Table 1: Potential NLO-Active Derivatives of this compound

Derivative ClassGeneral StructurePotential NLO Application
Schiff BasesAr-CH=N-Ar'Third-order NLO materials
ChalconesAr-CH=CH-CO-Ar'Second and third-order NLO
StilbenesAr-CH=CH-Ar'Optical data storage

Note: This table represents potential applications based on the functional groups of this compound and the known properties of these derivative classes.

Applications in Covalent Organic Framework (COF) Design

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising for applications in gas storage, catalysis, and sensing. The design of COFs relies on the use of rigid molecular building blocks that can form strong covalent bonds in a predictable manner.

This compound is a prime candidate as a building block for COFs. The aldehyde functionality can undergo condensation reactions with amines to form imine-linked COFs, one of the most common and stable types of COFs. The presence of both an amino group and an aldehyde group on the same molecule allows it to potentially act as a self-condensing monomer or be functionalized to react with other monomers.

The bromine atom is particularly significant for post-synthetic modification of the COF. It can serve as a reactive site for introducing other functional groups through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This would allow for the fine-tuning of the COF's properties, such as its porosity, catalytic activity, or affinity for specific molecules. The methyl group can also influence the stacking and porosity of the resulting framework.

Role in Catalyst Development and Ligand Design for Organometallic Chemistry

The amino and aldehyde functionalities of this compound make it a valuable precursor for the synthesis of ligands for organometallic chemistry. Schiff base ligands, readily prepared by the condensation of the aldehyde with a primary amine, are widely used in catalysis due to their straightforward synthesis and the ease with which their electronic and steric properties can be tuned.

The resulting Schiff base ligands, often bidentate or multidentate, can coordinate with a variety of metal centers to form stable complexes. These complexes have been explored as catalysts for a wide range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic nature of the ligand, influenced by the amino, bromo, and methyl substituents on the aromatic ring, can significantly impact the catalytic activity and selectivity of the metal complex.

Furthermore, the bromine atom offers a handle for the synthesis of more complex, multidentate ligands through cross-coupling reactions, enabling the creation of tailored catalytic environments.

Design and Synthesis of Chemically Diverse Libraries for Structure-Property Relationship Studies

The generation of chemically diverse libraries of compounds is a cornerstone of modern drug discovery and materials science, facilitating the exploration of structure-property relationships. This compound is an excellent scaffold for combinatorial synthesis due to its multiple reactive sites.

The aldehyde group can be converted into a wide array of functionalities, including alcohols, carboxylic acids, and imines. The amino group can be acylated, alkylated, or diazotized to introduce further diversity. The bromine atom is a key functional group for diversification through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkyl, and alkyne substituents.

This multi-faceted reactivity allows for the systematic modification of the molecule at three distinct points, leading to the rapid generation of a large library of analogs. The screening of these libraries can provide valuable insights into how different structural modifications influence biological activity or material properties, accelerating the discovery of new lead compounds or functional materials.

Future Directions and Emerging Research Avenues for 2 Amino 5 Bromo 4 Methylbenzaldehyde

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Amino-5-bromo-4-methylbenzaldehyde is expected to be guided by the principles of green and sustainable chemistry. rsc.org Current synthetic methodologies for functionalized benzaldehydes often rely on multi-step processes that may involve harsh reagents and generate significant waste. nih.govacs.org Future research will likely prioritize the development of more efficient and environmentally benign synthetic strategies.

Key areas of exploration could include:

One-Pot Syntheses: Designing multi-component reactions where starting materials are converted to the target molecule in a single reaction vessel, which can significantly reduce solvent usage, energy consumption, and purification steps.

Catalytic Methods: Investigating novel catalytic systems, particularly those using earth-abundant and non-toxic metals, to replace stoichiometric reagents. mdpi.com This approach aims to improve atom economy and allow for reactions to occur under milder conditions. mdpi.com

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processing.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide high selectivity and reduce the environmental impact of the synthesis.

These advanced synthetic methods would not only make the production of this compound more sustainable but could also provide easier access to a wider range of its derivatives.

Advanced Mechanistic Investigations of Complex Reactions Involving the Compound

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and predicting the outcomes of new transformations. masterorganicchemistry.com The multifunctional nature of this compound makes it an interesting subject for advanced mechanistic studies. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing aldehyde group, along with the presence of the bromine atom, can lead to complex reactivity patterns.

Future mechanistic investigations could focus on:

Electrophilic Aromatic Substitution: Elucidating the regioselectivity of further substitutions on the aromatic ring, which is influenced by the combined electronic effects of the existing substituents. libretexts.orgnih.gov

Condensation Reactions: Studying the kinetics and thermodynamics of reactions involving the aldehyde group, such as imine or Schiff base formation, to control product formation and stability.

Cross-Coupling Reactions: Investigating the mechanism of transition-metal-catalyzed cross-coupling reactions at the C-Br bond to understand the influence of the other functional groups on the catalytic cycle. nih.gov

These studies would likely employ a combination of experimental techniques (like kinetic analysis and isotopic labeling) and computational modeling to provide a detailed picture of the reaction pathways at a molecular level.

Predictive Design of Derivatives Through Advanced Theoretical Approaches

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and evaluation of molecules before their synthesis in the laboratory. schrodinger.combioscipublisher.com Advanced theoretical approaches, such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties and guide the development of new derivatives of this compound with tailored functionalities. steeronresearch.com

Future computational work could target the design of derivatives for specific applications by calculating key molecular descriptors. By systematically modifying the core structure (e.g., by replacing the bromine with other halogens or by functionalizing the amino group), it is possible to tune its electronic and chemical properties.

Table 1: Hypothetical Derivatives of this compound and Properties for Theoretical Investigation

Derivative Structure (Modification from Parent) Target Property Computational Metric to Investigate Potential Application Area
Replacement of -Br with -I Enhanced Halogen Bonding Sigma-hole potential, Interaction energies Supramolecular Chemistry, Crystal Engineering
N-alkylation of -NH2 group Increased Solubility / Modified Reactivity Solvation free energy, NBO analysis Organic Synthesis, Medicinal Chemistry
Extension with a π-conjugated system Tunable Optoelectronic Properties HOMO-LUMO gap, Excitation energies Organic Electronics, Dyes

These predictive studies can accelerate the discovery of new materials and functional molecules by prioritizing synthetic efforts on the most promising candidates, thereby saving time and resources. neuroquantology.com

Interdisciplinary Research at the Interface of Organic Chemistry, Material Science, and Supramolecular Chemistry

The unique combination of functional groups in this compound makes it a promising candidate for interdisciplinary research, particularly at the intersection of organic synthesis with material science and supramolecular chemistry. arxiv.org The trend in modern science is to integrate knowledge from different fields to solve complex problems and create novel technologies.

Potential interdisciplinary research avenues include:

Supramolecular Assembly: The bromine atom can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly used in crystal engineering and the design of self-assembling systems. nih.govresearchgate.netrsc.org The amino group can act as a hydrogen bond donor, while the aldehyde's oxygen can be an acceptor, providing multiple points for creating complex supramolecular architectures.

Sensors: Derivatives of the compound, particularly Schiff bases formed from the aldehyde, could be investigated as chemosensors for detecting metal ions or anions, where binding events would lead to a measurable change in color or fluorescence.

By exploring these interdisciplinary avenues, researchers can potentially unlock new applications for this compound and its derivatives, extending their utility far beyond traditional organic chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.